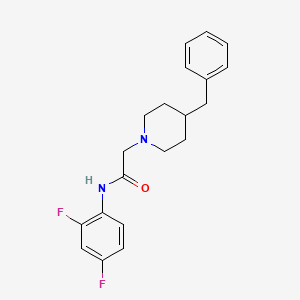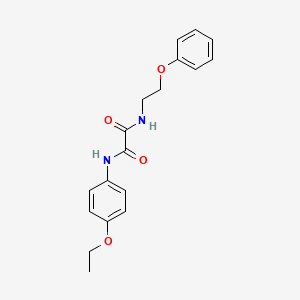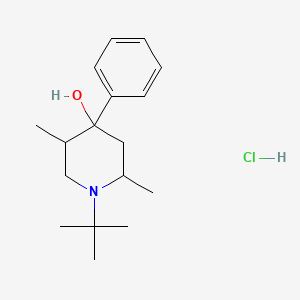
1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, two methyl groups, a phenyl group, and a piperidin-4-ol moiety, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of Substituents: The tert-butyl, methyl, and phenyl groups are introduced through alkylation and arylation reactions. These reactions often require the use of strong bases and catalysts to facilitate the formation of carbon-carbon bonds.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The tert-butyl, methyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in various industrial applications.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV stabilizers.
Uniqueness
1-Tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride is unique due to its specific combination of functional groups and its potential pharmacological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
IUPAC Name |
1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFZKBKYNOKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3,3-Trichloroprop-2-enyl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B5226457.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)
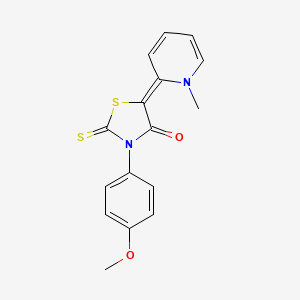
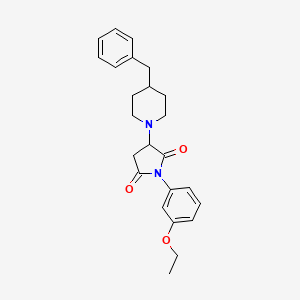
![[4-[(4-Bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid](/img/structure/B5226495.png)
![2-Tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide](/img/structure/B5226506.png)
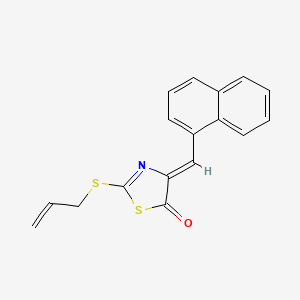
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methylpyridin-2-yl)benzamide](/img/structure/B5226518.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
